molecular formula C14H17N5O B7450074 1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea

1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea

カタログ番号 B7450074
分子量: 271.32 g/mol
InChIキー: VXSFYSVAHGFWGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea, commonly known as CPI-455, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. In recent years, CPI-455 has gained significant attention from researchers due to its promising results in preclinical studies.

作用機序

CPI-455 selectively binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcription of oncogenes. This results in the downregulation of several genes involved in cancer cell survival and proliferation, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
CPI-455 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including acute myeloid leukemia, triple-negative breast cancer, and small cell lung cancer. In addition, CPI-455 has been shown to sensitize cancer cells to other chemotherapy agents, making it a potential combination therapy option.

実験室実験の利点と制限

One of the main advantages of CPI-455 is its selectivity for BET proteins, which reduces the risk of off-target effects. However, CPI-455 has limited solubility in water, which can make its administration in vivo challenging. In addition, CPI-455 has not yet been tested in clinical trials, and its long-term safety and efficacy are still unknown.

将来の方向性

Several future directions for CPI-455 research include:
1. Investigating the efficacy of CPI-455 in combination with other chemotherapy agents.
2. Developing more water-soluble formulations of CPI-455 for in vivo administration.
3. Conducting clinical trials to evaluate the safety and efficacy of CPI-455 in cancer patients.
4. Studying the potential of CPI-455 as a treatment for other diseases, such as inflammatory disorders.
5. Investigating the role of BET proteins in cancer biology and identifying other potential targets for BET protein inhibition.
Conclusion:
In conclusion, CPI-455 is a promising small molecule inhibitor that has shown potential as a cancer treatment in preclinical studies. Its selective inhibition of BET proteins makes it a potential combination therapy option, and future research may reveal its efficacy in clinical trials. While CPI-455 has limitations, further investigation into its biochemical and physiological effects may lead to the development of more effective cancer treatments.

合成法

The synthesis of CPI-455 involves a multi-step process that starts with the reaction of 6-cyclopropylpyridine-2-carboxylic acid with thionyl chloride and then with ethylenediamine. The resulting compound is then reacted with 4-chloro-1H-pyrazole to produce CPI-455.

科学的研究の応用

CPI-455 has been extensively studied for its potential as a cancer treatment. Preclinical studies have shown that CPI-455 inhibits the activity of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. BET proteins are overexpressed in various types of cancer, and their inhibition has been shown to induce cell death and suppress tumor growth.

特性

IUPAC Name

1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(15-7-6-10-8-16-17-9-10)19-13-3-1-2-12(18-13)11-4-5-11/h1-3,8-9,11H,4-7H2,(H,16,17)(H2,15,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSFYSVAHGFWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC=C2)NC(=O)NCCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。